molecular formula C8H7N3O B1278753 2-Azido-1-phenylethanone CAS No. 1816-88-2

2-Azido-1-phenylethanone

Cat. No. B1278753
CAS RN: 1816-88-2
M. Wt: 161.16 g/mol
InChI Key: WRDIOBBSDOAUDU-UHFFFAOYSA-N
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Description

2-Azido-1-phenylethanone, also known as phenylglyoxal azide, is an organic compound that belongs to the azide family . It has a molecular formula of C8H7N3O and an average mass of 161.161 Da .


Synthesis Analysis

The synthesis of 2-Azido-1-phenylethanone can be achieved through a Schiff-base condensation . In a round bottom flask, the following reagents were added: 2-bromo-1-phenylethanone, the alkyne, NaN3, sodium ascorbate, and CuSO4·5H2O, in a mixture of tBuOH:water .


Molecular Structure Analysis

The molecular structure of 2-Azido-1-phenylethanone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions involving 2-Azido-1-phenylethanone are significant in the field of organic chemistry . The thermal Huisgen reaction between alkynes and azides to form a triazole reached a new era with the Cu (I) catalyzed reaction, independently reported by Meldal and Sharpless, which selectively afforded the 1,4-regioisomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azido-1-phenylethanone include its molecular formula C8H7N3O, average mass 161.161 Da, and monoisotopic mass 161.058914 Da .

Scientific Research Applications

Chemical Synthesis

“2-Azido-1-phenylethanone” is a chemical compound with the molecular formula C8H7N3O . It is used in various chemical reactions and syntheses. For instance, it can be used in the synthesis of α-azido ketones .

Organic Chemistry Research

In the field of organic chemistry, “2-Azido-1-phenylethanone” plays a significant role. It is used in the study of organohypervalent iodine reagents, which is a fertile and attractive field in organic synthesis .

Hypervalent Iodine Reagents

“2-Azido-1-phenylethanone” is used in the study of hypervalent iodine reagents. These reagents, such as iodobenzene diacetate (IBD) and [hydroxy(tosyloxy)iodo]benzene (HTIB), are more versatile than other reagents such as iodosobenzene (IOB) .

One-Pot Syntheses

“2-Azido-1-phenylethanone” can be used in one-pot syntheses of α-functionalized ketones . This is a significant application in the field of synthetic chemistry.

Quantum Chemical Calculations

“2-Azido-1-phenylethanone” is also used in quantum chemical calculations. It is used in the study of molecular geometry, NBO analysis, Hyperpolarizability, and HOMO-LUMO energies .

Commercial Availability

“2-Azido-1-phenylethanone” is commercially available and can be purchased from various chemical suppliers for use in scientific research .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .

properties

IUPAC Name

2-azido-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIOBBSDOAUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450771
Record name 2-azido-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-phenylethanone

CAS RN

1816-88-2
Record name 2-azido-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of 2,5-substituted thiazoles is described in Scheme 9. Reaction of the desired alcohol para-methoxybenzyl alcohol (PMB-OH) with substituted 4-fluoroacetophenone 1 afforded the acetophenone intermediate 2. Acetophenone intermediate 2 was then converted to the corresponding bromo-acetophenone using Bu4NBr3 which, upon reaction with NaN3, provided the azido-acetophenone intermediate. Hydrogenation of the azido-acetophenone intermediate afforded amine 3, followed by coupling with orthogonally protected amino acid 4 gave amide 5. Removal of PMB group under hydrogenation gave phenol 6. Mitsunobu reaction of the phenol 6 with the desired alcohol followed by thiazole formation under Lawesson's reagent conditions afforded intermediate 7 in good yield. Removal of the protecting group from intermediate 7 afforded the final amino-alcohol 8.
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Synthesis routes and methods II

Procedure details

To the desired bromo-acetophenone (from last step, 1.0 equivalents), in DMF (10 mL) was added NaN3 (0.24 g, 3.0 equiv). The resulting mixture was then stirred in DMF for 1 hour. The reaction mixture was diluted with EtOAc (50 mL) and washed with H2O (2×50). The solvent removed in vacuo and the product was purified by silica gel column chromatography using the Combi-Flash system (Hex:EtOAc) to give the azido-acetophenone product as a white solid in 99% (0.44 g) yield. TLC (4:1, Hex/EtOAc), Rf=0.4.
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50 mL
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Synthesis routes and methods III

Procedure details

The synthesis of 2,5-substituted thiazoles is described in Scheme 1. Reaction of alcohol R1—OH wherein R1 alkyl, aralkyl, heteroaryl, heterocyclo, or cycloalkyl with substituted 4-fluoroacetophenone 1 afforded the ether-acetophenone intermediate 2. Ether-acetophenone intermediate 2 was then converted to the corresponding bromo-acetophenone using Bu4NBr3, which, upon reaction with NaN3, provided the azido-acetophenone intermediate. Hydrogenation of the azido-acetophenone intermediate afforded amine 3, followed by coupling with orthogonally protected amino acid 4 or amino diol-carboxylic acid 5 gave amide 6. As a note, compound 4 was synthesized from (S)-2-(tert-butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid in three steps in overall 52-64% yield. A synthesis of (R)-3-(tert-butoxycarbonyl)-2,2,4-trimethyloxazolidine-4-carboxylic acid is described in Clemens, J. J.; Davis, M. D.; Lynch, K. R.; Macdonald, T. L. Bioorg. Med. Chem. Lett. 2005, 15, 3568-3572. Compound 5 was synthesized from 2-amino-2-(hydroxymethyl)propane-1,3-diol in five steps in overall 30% yield, also as described in Clemens, J. J.; Davis, M. D.; Lynch, K. R.; Macdonald, T. L. Bioorg. Med. Chem. Lett. 2005, 15, 3568-3572. Under conditions using Lawesson's reagent, amide 6 was converted to thiazole 7 in good yield. Removal of the protecting groups afforded the final alcohol 8, which upon reaction with diethyl chlorophosphate and subsequent deprotection with TMSBr gave the phosphate 9.
[Compound]
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Ether-acetophenone
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Synthesis routes and methods IV

Procedure details

To a solution of 1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone (D1) (0.5 g, 1.0 equivalent) in CH2Cl2/MeOH (4:1, 10 mL) was added Bu4NBr3 (0.76 g, 1.0 equiv). The reaction mixture was stirred at room temperature for 3 hours. TLC (4:1, Hex/EtOAc), Rf=0.6. The solvent was removed in vacuo, and re-dissolved in DMF (10 mL). NaN3 (0.31 g, 3.0 equiv) was added to the reaction and the resulting mixture was then stirred at room temperature for 2 hrs. The solvent was removed in vacuo and the product was purified by silica gel column chromatography using the Combi-Flash system (Hex:EtOAc) to give the azido-acetophenone product. TLC (4:1, Hex/EtOAc), Rf=0.4. The residue was then dissolved in concentrated HCl (1.0 mL) and MeOH (20 mL). 10% Pd/C (100 mg) was added and the mixture stirred under an atmosphere of H2 (g) for 3 hours. The reaction mixture was then filtered and evaporated to dryness to give the title product as a yellow solid 98% (570 mg yield). TLC (4:1, Hex/EtOAc), Rf=0.6.
Name
1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone
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0.5 g
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CH2Cl2 MeOH
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
J Prashanth, G Ramesh, JL Naik, JK Ojha… - Materials Today …, 2016 - Elsevier
… From the above, it is clear that the study of molecular dynamics of 2-azido-1-phenylethanone (APE) is yet to appear in literature. Hence, a systematic investigation is carried out for this …
Number of citations: 50 www.sciencedirect.com
N Alvarenga, ALM Porto - Biocatalysis and Biotransformation, 2017 - Taylor & Francis
… of 2-azido-1-phenylethanone 1, and the strains A. sydowii CBMAI 935 and M. racemosus CBMAI 847 were selected for the reduction of 2-azido-1-phenylethanone derivatives 2–4. …
Number of citations: 12 www.tandfonline.com
J Prashanth, BV Reddy - Journal of Molecular Structure, 2018 - Elsevier
… and vibrational properties of 2-azido-1-phenylethanone using FTIR spectrum and DFT … now chosen the organic compounds 4-fluoro-2-azido-1-phenylethanone (FAP), 4-chloro-…
Number of citations: 15 www.sciencedirect.com
P Yu, Y Wang, Z Zeng, Y Chen - The Journal of Organic Chemistry, 2019 - ACS Publications
… After filteration, the solvent was removed in vacuo to yield the desired product 2-azido-1-phenylethanone as a pale yellow oil (1.55g, 96%). Compound 2-azido-1-phenylethanone could …
Number of citations: 32 pubs.acs.org
MN Soltani Rad, Z Asrari, S Behrouz… - Helvetica Chimica …, 2011 - Wiley Online Library
… The subsequent azidation of 2 led to 2-azido-1phenylethanone oxime (3) in almost quantitative yield. The azido oxime 3 was employed in Huisgen s CuI-catalyzed azideÀalkyne …
Number of citations: 9 onlinelibrary.wiley.com
T Patonay, É Juhász‐Tóth… - European Journal of …, 2002 - Wiley Online Library
An improved synthesis of α‐azido ketones under phase‐transfer conditions has been developed. The transformation of α‐azido ketones into acyclic and heterocyclic 2‐azido‐3‐hydroxy …
LC Rocha, MHR Seleghim, JV Comasseto… - Marine …, 2015 - Springer
… racemosus CBMAI 847 were able to catalyze the reduction of 2-azido-1-phenylethanone (5) to the corresponding (S)-2-azido-1-phenylethanol (9). A. sclerotiorum CBMAI 849 gave S-9 …
Number of citations: 25 link.springer.com
J Chen, W Chen, Y Yu, G Zhang - Tetrahedron Letters, 2013 - Elsevier
… of our knowledge, the main synthetic methodology for the synthesis of disubstituted imidazole is the condensation of arylglyoxals 11 and cathodic reduction of 2-azido-1-phenylethanone…
Number of citations: 24 www.sciencedirect.com
DE Mendes, AM Schoffstall - Journal of Chemical Education, 2011 - ACS Publications
… These click chemistry conditions give Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) of 2-azido-1-phenylethanone with ethynylbenzene to afford 1-phenyl-2-(4-phenyl-1H-1,2-3-…
Number of citations: 17 pubs.acs.org
TM Queiroz, EVM Orozco, VR Silva, LS Santos… - Heliyon, 2019 - cell.com
… Optimization of the 1,3-dipolar cycloaddition reaction conditions using 2-azido1-phenylethanone 1a and ethinylestradiol 2 in the presence of CuSO4.5H2O and sodium ascorbate. …
Number of citations: 12 www.cell.com

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